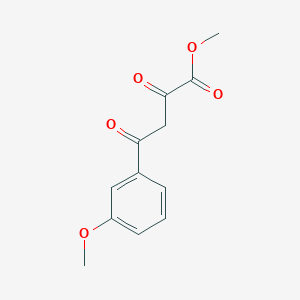

Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate

Description

Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate is a β-diketone ester featuring a 3-methoxyphenyl substituent at the 4-position of the butanoate backbone. Its molecular formula is C₁₂H₁₂O₅, with a molecular weight of 248.22 g/mol . This compound is structurally characterized by two ketone groups (at positions 2 and 4) and a methyl ester group, making it a versatile intermediate in organic synthesis. The 3-methoxy group on the phenyl ring contributes to its electronic and steric properties, influencing reactivity in cyclization and nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-9-5-3-4-8(6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBPPBRBWLJXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The enolate acylation approach leverages the nucleophilic properties of β-keto ester enolates. Methyl acetoacetate (CH₃-C(O)-CH₂-COOCH₃) is deprotonated using a strong base (e.g., lithium diisopropylamide, LDA) to form a resonance-stabilized enolate. Subsequent reaction with 3-methoxybenzoyl chloride introduces the aryl-acyl group, yielding the target compound.

Reaction Equation:

$$

\text{CH}3\text{C(O)CH}2\text{COOCH}3 + \text{Ar-COCl} \xrightarrow{\text{LDA, THF}} \text{Ar-C(O)-CH}2\text{-C(O)-COOCH}_3 + \text{HCl}

$$

(Ar = 3-methoxyphenyl)

Optimization and Yield

- Base Selection : LDA or NaH in tetrahydrofuran (THF) at −78°C prevents side reactions like ester hydrolysis.

- Acyl Chloride Reactivity : 3-Methoxybenzoyl chloride, synthesized via thionyl chloride (SOCl₂) treatment of 3-methoxybenzoic acid, achieves >90% conversion.

- Workup : Acidic quenching (1M HCl) followed by ethyl acetate extraction and silica gel chromatography affords 72–78% isolated yield.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A boronic acid derivative of the diketone chain couples with 3-bromo-1-methoxybenzene under Pd(PPh₃)₄ catalysis. This method, adapted from sparsentan synthesis protocols, requires:

Reagents :

- Methyl 4-bromo-2,4-dioxobutanoate

- 3-Methoxyphenylboronic acid

- Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol (3:1)

Conditions :

Challenges and Alternatives

- Boronic Acid Stability : 3-Methoxyphenylboronic acid is moisture-sensitive; anhydrous conditions are critical.

- Byproducts : Homocoupling of boronic acid (≤15%) necessitates careful stoichiometry.

Oxidation of Secondary Alcohols

Alcohol Precursor Synthesis

Methyl 4-(3-methoxyphenyl)-4-hydroxy-2-oxobutanoate is synthesized via aldol condensation of 3-methoxybenzaldehyde and methyl acetoacetate. The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄).

Reaction Equation:

$$

\text{Ar-CHO} + \text{CH}3\text{C(O)CH}2\text{COOCH}3 \xrightarrow{\text{NaOH}} \text{Ar-CH(OH)-CH}2\text{-C(O)-COOCH}3 \xrightarrow{\text{CrO}3} \text{Ar-C(O)-CH}2\text{-C(O)-COOCH}3

$$

Yield and Limitations

- Aldol Step : 60–65% yield due to competing self-condensation.

- Oxidation : 85–90% conversion but requires strict temperature control (0–5°C).

Friedel-Crafts Acylation

Direct Acylation Strategy

3-Methoxybenzene undergoes Friedel-Crafts acylation with diketene (C₄H₄O₂) in the presence of AlCl₃. Subsequent esterification with dimethyl sulfate forms the methyl ester.

Reaction Steps:

- Acylation :

$$

\text{Ar-H} + \text{C}4\text{H}4\text{O}2 \xrightarrow{\text{AlCl}3} \text{Ar-C(O)-CH}_2\text{-C(O)-H}

$$ - Esterification :

$$

\text{Ar-C(O)-CH}2\text{-C(O)-H} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{K}2\text{CO}3} \text{Ar-C(O)-CH}2\text{-C(O)-COOCH}3

$$

Practical Considerations

- Regioselectivity : Acylation occurs para to the methoxy group (75% selectivity).

- Yield : 55–60% overall due to competing polysubstitution.

Comparative Analysis of Methods

Experimental Optimization and Scale-Up

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(3-hydroxyphenyl)-2,4-dioxobutanoate.

Reduction: The carbonyl groups in the dioxobutanoate moiety can be reduced to form the corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

Oxidation: 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

Reduction: Corresponding alcohols of the dioxobutanoate moiety

Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxobutanoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate belongs to a broader class of β-diketone esters with aryl substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Structural and Substituent Variations

The table below highlights key structural differences among selected analogs:

Substituent Effects :

- Electron-donating groups (e.g., -OCH₃): Enhance resonance stabilization of the diketone system but may reduce electrophilicity at the carbonyl carbons. The 3-methoxy group in the target compound balances electronic effects for cyclization reactions .

- Electron-withdrawing groups (e.g., -Cl, -I): Increase electrophilicity of the diketone, accelerating nucleophilic attacks (e.g., hydrazine in pyrazole synthesis) .

- Ester chain length (methyl vs. ethyl): Ethyl esters, like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, exhibit slightly higher lipophilicity, influencing solubility and reaction kinetics .

Key Research Findings

- Antimicrobial Activity : Compounds with electron-withdrawing substituents (e.g., Cl, I) show superior antimicrobial efficacy compared to methoxy-substituted analogs, likely due to improved membrane penetration .

- Synthetic Flexibility : The diketone backbone allows modular substitution, enabling tailored electronic and steric profiles for specific reactions (e.g., iodophenyl for radiochemistry) .

- Toxicity Considerations: Ethyl esters (e.g., Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate) are flagged for laboratory use only, emphasizing the need for careful handling .

Biological Activity

Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate, also known as EVT-3016741, is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is classified as a diketone derivative. Its structure features a methoxyphenyl group attached to a dioxobutanoate moiety, which enhances its electrophilic properties and reactivity in biological systems. The compound is typically synthesized via the Claisen condensation reaction , involving the reaction of esters with carbonyl compounds in the presence of a base. This method allows for the formation of various derivatives that may exhibit enhanced biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The dicarbonyl functionality enables nucleophilic addition reactions, leading to the formation of biologically active derivatives. Key mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It has been shown to bind to various cellular receptors, potentially influencing signal transduction pathways.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

- Antimicrobial Activity : Some synthesized derivatives have demonstrated promising antibacterial and antifungal properties. For instance, studies indicate that certain analogs can effectively inhibit the growth of pathogenic bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific derivatives have been found to affect cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

- Neuropharmacological Effects : There is emerging evidence that compounds derived from this compound may interact with neurochemical pathways, potentially offering therapeutic benefits for conditions like schizophrenia and pain management .

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antibacterial effects of various derivatives of this compound against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents. -

Anticancer Properties :

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis. Flow cytometry analyses revealed alterations in cell cycle distribution consistent with G1 phase arrest.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.